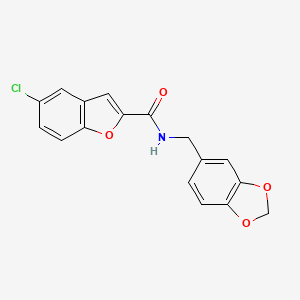![molecular formula C17H17N3O3S2 B7637525 N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as MTA, is a small molecule that has been extensively studied for its potential therapeutic applications. MTA is a sulfonamide-based compound that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases.
Advantages and Limitations for Lab Experiments
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied, and its effects are well-characterized. However, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide also has some limitations for lab experiments. It is a sulfonamide-based compound, which can limit its solubility in certain solvents. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be cytotoxic at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One area of interest is the development of N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is interest in developing N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for cancer, either alone or in combination with other anti-cancer agents. Another area of interest is the development of N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for viral infections such as HIV and hepatitis C. Finally, there is interest in developing new synthetic methods for N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide that can improve its solubility and reduce its cytotoxicity.
Synthesis Methods
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methoxybenzenethiol with 2-bromo-1-(4-nitrophenyl)ethanone, followed by reduction with sodium borohydride and reaction with methanesulfonyl chloride. Other methods include the reaction of 2-amino-4-methoxybenzenethiol with 2-bromo-1-(4-nitrophenyl)ethanone, followed by reaction with thiosemicarbazide and methanesulfonyl chloride.
Scientific Research Applications
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been shown to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have anti-viral properties, with studies showing that it can inhibit the replication of certain viruses such as HIV and hepatitis C.
properties
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-16-6-4-3-5-14(16)18-17-19-15(11-24-17)12-7-9-13(10-8-12)20-25(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNGUKRTGGEPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)


![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)